molecular formula C8H15ClO B8624997 1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane CAS No. 62843-50-9

1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane

Cat. No.: B8624997
CAS No.: 62843-50-9
M. Wt: 162.66 g/mol
InChI Key: SEENVIQEOXCZSN-UHFFFAOYSA-N
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Description

1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane (CAS: Not explicitly provided) is a chlorinated ether derivative with a pentane backbone. Its structure features a chlorine atom and an allyloxy (OCH₂CH=CH₂) group bonded to the first carbon of the pentane chain.

Properties

CAS No.

62843-50-9

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chloro-1-prop-2-enoxypentane

InChI

InChI=1S/C8H15ClO/c1-3-5-6-8(9)10-7-4-2/h4,8H,2-3,5-7H2,1H3

InChI Key

SEENVIQEOXCZSN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(OCC=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on functional groups, chain length, or substitution patterns:

(2E)-1-Chloro-5-methoxypent-2-ene
  • Structure : Chlorine at C1, methoxy group at C5, and a double bond at C2.
  • Molecular Formula : C₆H₁₁ClO.
  • Molecular Weight : 134.6 g/mol.
  • Key Differences :
    • The methoxy group at C5 and double bond at C2 contrast with the allyloxy group at C1 in the target compound.
    • The terminal methoxy group may reduce steric hindrance compared to the bulkier allyloxy substituent.
  • Reactivity : The double bond enables addition reactions (e.g., hydrogenation), while the methoxy group can act as a leaving group under acidic conditions.
1-Chloro-1-methylcyclopentane
  • Structure : Cyclopentane ring with chlorine and methyl groups at C1.
  • Molecular Formula : C₆H₁₁Cl.
  • Molecular Weight : 118.6 g/mol.
  • Key Differences :
    • Cyclic structure introduces rigidity and steric hindrance, unlike the linear pentane chain of the target compound.
    • Lacks an ether group, reducing polarity.
  • Reactivity: Steric effects may favor SN1 over SN2 mechanisms. Potential applications include studying ring-opening reactions.
2-Chloro-1-pentene
  • Structure : Chlorine at C2 and a double bond at C1.
  • Molecular Formula : C₅H₉Cl.
  • Molecular Weight : 104.58 g/mol.
  • Key Differences :
    • The allylic chlorine (C2) contrasts with the C1-substituted chlorine in the target compound.
    • Absence of an ether group reduces polarity.
  • Reactivity : Allylic chlorine facilitates elimination reactions (e.g., dehydrohalogenation) or allylic substitution.
1-Chloro-2-pentanone
  • Structure : Chlorine at C1 and a ketone at C2.
  • Molecular Formula : C₅H₉ClO.
  • Molecular Weight : 120.58 g/mol.
  • Key Differences :
    • The electron-withdrawing ketone group enhances the reactivity of the adjacent chlorine compared to the ether group in the target compound.
  • Reactivity : α-Chloroketones undergo nucleophilic substitution (e.g., with amines or alcohols) and are intermediates in pharmaceutical synthesis.

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Boiling Point* Solubility Reactivity Highlights
1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane 162.66 ~150–170°C Low in water Ether cleavage, nucleophilic substitution
(2E)-1-Chloro-5-methoxypent-2-ene 134.6 ~120–140°C Moderate in organics Addition reactions, acid-catalyzed hydrolysis
1-Chloro-1-methylcyclopentane 118.6 ~130–150°C Insoluble in water SN1 reactions, ring-opening
2-Chloro-1-pentene 104.58 ~90–110°C Low in water Allylic substitution, elimination
1-Chloro-2-pentanone 120.58 ~130–150°C Moderate in polar solvents Nucleophilic substitution, ketone reactions

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